molecular formula C22H25N3O2S B6001495 2-[2-(3,4-dimethylanilino)-4-oxo-1,3-thiazol-5-yl]-N-(4-propan-2-ylphenyl)acetamide

2-[2-(3,4-dimethylanilino)-4-oxo-1,3-thiazol-5-yl]-N-(4-propan-2-ylphenyl)acetamide

Cat. No.: B6001495
M. Wt: 395.5 g/mol
InChI Key: HNDRPDQINLUMGX-UHFFFAOYSA-N
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Description

2-[2-(3,4-dimethylanilino)-4-oxo-1,3-thiazol-5-yl]-N-(4-propan-2-ylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiazole ring, an aniline derivative, and an acetamide group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3,4-dimethylanilino)-4-oxo-1,3-thiazol-5-yl]-N-(4-propan-2-ylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the aniline derivative and the acetamide group. Common reagents used in these reactions include thionyl chloride, aniline derivatives, and acetic anhydride. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the desired quality for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3,4-dimethylanilino)-4-oxo-1,3-thiazol-5-yl]-N-(4-propan-2-ylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The reactions mentioned above require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and low temperatures. Substitution reactions may involve catalysts or specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various derivatives, depending on the substituent introduced.

Scientific Research Applications

2-[2-(3,4-dimethylanilino)-4-oxo-1,3-thiazol-5-yl]-N-(4-propan-2-ylphenyl)acetamide has several scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular processes.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[2-(3,4-dimethylanilino)-4-oxo-1,3-thiazol-5-yl]-N-(4-propan-2-ylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(3,4-dimethylanilino)-4-oxo-1,3-thiazol-5-yl]-N-(4-propan-2-ylphenyl)acetamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

2-[2-(3,4-dimethylphenyl)imino-4-oxo-1,3-thiazolidin-5-yl]-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2S/c1-13(2)16-6-9-17(10-7-16)23-20(26)12-19-21(27)25-22(28-19)24-18-8-5-14(3)15(4)11-18/h5-11,13,19H,12H2,1-4H3,(H,23,26)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNDRPDQINLUMGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N=C2NC(=O)C(S2)CC(=O)NC3=CC=C(C=C3)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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